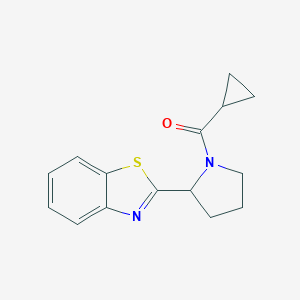
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiazolidinedione family, which is known for its anti-diabetic properties. However, TDZD-8 has been found to have a broader range of applications beyond diabetes, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. By inhibiting GSK-3β, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to reduce beta-amyloid plaque accumulation and improve cognitive function. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its specificity for GSK-3β, which reduces the risk of off-target effects. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is also relatively easy to synthesize and has a high purity, which makes it suitable for lab experiments. However, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide also has a short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide research. One area is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. Another area is the investigation of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in clinical trials for various diseases, including cancer and Alzheimer's disease, should be explored.
Métodos De Síntesis
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4,4-dimethyl-3-oxoisothiazolidine-2-thione, which is then reacted with 4-aminobenzoyl chloride to form N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. The purity of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
|---|---|
Fórmula molecular |
C16H22N2O4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-tert-butyl-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2,3)17-13(19)11-7-6-8-12(9-11)18-14(20)16(4,5)10-23(18,21)22/h6-9H,10H2,1-5H3,(H,17,19) |
Clave InChI |
ZWJDUQXFQAARMX-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
SMILES canónico |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)

![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)